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Compound of Interest

Compound Name: Y08262

Cat. No.: B12383106

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CBP bromodomain inhibitor Y08262 with
other notable inhibitors targeting the CREB-binding protein (CBP) and the closely related p300.
The information presented is supported by experimental data to aid in the evaluation and
selection of these compounds for research and drug development purposes.

Introduction to CBP/p300 Bromodomain Inhibition

CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators
involved in a wide array of cellular processes, including cell proliferation, differentiation, and
apoptosis.[1] Their bromodomains are specialized protein modules that recognize and bind to
acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional
machinery to specific gene loci.[2] Dysregulation of CBP/p300 activity is implicated in the
pathogenesis of various diseases, particularly cancer, making their bromodomains attractive
therapeutic targets.[3][4] Small molecule inhibitors that competitively bind to the CBP/p300
bromodomain can disrupt these interactions, leading to the modulation of gene expression
programs that drive cancer growth.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of Y08262 and other selected CBP/p300
bromodomain inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50)
or dissociation constants (Kd), which are key indicators of a compound's efficacy.
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Table 1: In Vitro Potency against CBP Bromodomain

. IC50 (nM) for Kd (nM) for
Inhibitor Assay Method Reference
CBP CBP

Y08262 73.1 - Not Specified [5]

GNE-049 1.1 - TR-FRET [6][71[8]

SGC-CBP30 21-69 - Cell-free assays [O1[10][11][12]
Cell-free assay,

I-CBP112 142 - 170 151 - [13][14][15][16]

CCsi4r7

) - 1.7 Not Specified [17][18]
(Inobrodib)
Table 2: In Vitro Potency against p300 Bromodomain
L IC50 (nM) for Kd (nM) for
Inhibitor Assay Method Reference
p300 p300

Biochemical

GNE-049 2.3 - o [8][19]
binding assay

SGC-CBP30 38 - Cell-free assays [91[10][12]

I-CBP112 625 167 BLI [13][15][16]

CCsi4r7

) - 1.3 Not Specified [17][18]
(Inobrodib)

Selectivity Profile

A critical aspect of a bromodomain inhibitor's utility is its selectivity for the target protein over

other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and

Extra-Terminal) family (e.g., BRD4). Off-target effects can lead to broader biological

consequences and potential toxicity.

Table 3: Selectivity against BRD4
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Selectivity for

Inhibitor CBPIp300 over BRD4 IC50/Kd (nM) Reference
BRD4
~3820-fold (CBP vs
GNE-049 4200 (IC50) [6][20]
BRD4(1))
>40-fold (CBP vs
SGC-CBP30 - [9][11][21]
BRDA4)
37-fold (CBP vs 5600 (Kd for
I-CBP112 BRD4(1)), 132-fold BRD4(1)), 20000 (Kd  [22]
(CBP vs BRD4(2)) for BRD4(2))
, ~130-170-fold
CCS1477 (Inobrodib) 222 (Kd) [17][18]

(p300/CBP vs BRD4)

Cellular Activity

The ultimate measure of an inhibitor's potential is its activity in a cellular context. This includes
the ability to inhibit cell proliferation and modulate the expression of target genes.

Table 4: Cellular Activity of CBP Bromodomain Inhibitors
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L . Cellular
Inhibitor Cell Line(s) Effect Reference
IC50/EC50
) - Potent inhibitory
Y08262 AML cell lines Not specified o [5]
activities
14 nM (EC50 for Inhibition of MYC
GNE-049 MV4-11 (AML) _ _ [6]
MYC expression)  expression
AMOL1 (Multiple 2.7 uM (EC50 for  Reduction in
SGC-CBP30 _ . [9]
Myeloma) MYC reduction) MYC expression
Murine MLL- Impaired self-
[-CBP112 AF9+ leukemic Not specified renewal, reduced [15]
blasts colony formation
Inhibition of cell
proliferation,
22Rv1, VCaP 96 nM, 49 nM
CCsi1477 ) ) decreased AR-
) (Prostate (Proliferation [171[23]
(Inobrodib) and C-MYC-
Cancer) IC50)

regulated gene

expression

Experimental Protocols

The quantitative data presented in this guide were generated using various biophysical and

cell-based assays. Below are brief descriptions of the common methodologies employed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay

measures the binding of an inhibitor to the CBP bromodomain. It involves a terbium-labeled

anti-tag antibody that binds to a tagged CBP bromodomain (the donor) and a fluorescently

labeled acetylated histone peptide (the acceptor). When the peptide binds to the bromodomain,

FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

The IC50 is calculated from the dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay: In a cellular context, BRET can

be used to assess target engagement. Cells are engineered to express the CBP bromodomain
fused to a luciferase and a histone protein fused to a fluorescent protein. Inhibitor binding to the
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bromodomain in live cells disrupts the interaction between the bromodomain and the histone,
leading to a decrease in the BRET signal.

Bio-Layer Interferometry (BLI): This is a label-free technology used to measure biomolecular
interactions in real-time. A biotinylated CBP bromodomain is immobilized on a streptavidin-
coated biosensor tip. The binding of an inhibitor to the immobilized bromodomain is measured
as a change in the interference pattern of light reflected from the tip, from which kinetic
parameters like Kd can be determined.

Cell Proliferation Assay (e.g., WST-8 or CellTiter-Glo): These assays are used to determine the
effect of inhibitors on cell viability and proliferation. Cells are seeded in multi-well plates and
treated with a range of inhibitor concentrations. After a set incubation period, a reagent is
added that is converted into a colored or luminescent product by metabolically active cells. The
signal intensity is proportional to the number of viable cells and is used to calculate the IC50 for
cell growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway
affected by CBP/p300 inhibition and a typical experimental workflow for evaluating these
inhibitors.
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Caption: CBP/p300 signaling pathway and the mechanism of bromodomain inhibition.
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Caption: A typical experimental workflow for the evaluation of CBP bromodomain inhibitors.

Conclusion

Y08262 is a potent inhibitor of the CBP bromodomain with demonstrated activity in AML cell
lines.[5] When compared to other well-characterized CBP/p300 inhibitors, such as GNE-049
and CCS1477, Y08262 shows a nanomolar IC50, although it appears less potent than GNE-
049 in biochemical assays. The selectivity profile of Y08262 against other bromodomain
families has not been as extensively reported as for inhibitors like GNE-049 and CCS1477,
which exhibit high selectivity over the BET family. Further characterization of Y08262's
selectivity and its effects on a broader range of cancer cell types will be crucial in determining
its potential as a chemical probe and a therapeutic lead. This guide provides a foundation for
such comparative analyses, highlighting the key parameters for evaluating the performance of
CBP bromodomain inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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